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molecular formula C6H11FO2 B8444531 Neopentyl fluoroformate

Neopentyl fluoroformate

Cat. No. B8444531
M. Wt: 134.15 g/mol
InChI Key: UGWQZMRCFDSAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613929B2

Procedure details

The preparation was carried out as in Example 2 but using 120 g of ethylene carbonate, 45 g (0.77 mol) of potassium fluoride and 75.3 g (0.5 mol) of neopentyl chloroformate. After addition of the chloroformate, stirring of the reaction mixture was continued for 1 hour at 45° C. Evaporation under vacuum was carried out as in the preceding example. By distillation under reduced pressure, 61.7 g (92% yield) of neopentyl fluoroformate were recovered with a boiling point of 60° C. at 20 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
75.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)OCCO1.[F-:7].[K+].Cl[C:10]([O:12][CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:11].ClC([O-])=O>>[F:7][C:10]([O:12][CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
75.3 g
Type
reactant
Smiles
ClC(=O)OCC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(=O)OCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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